Thalifabine
Description
Structure
3D Structure
Properties
CAS No. |
88313-34-2 |
|---|---|
Molecular Formula |
C40H44N2O8 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(5S)-5-[[4-[[(6aS)-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-yl]oxy]phenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C40H44N2O8/c1-41-14-12-23-17-31-32(49-21-48-31)19-26(23)29(41)16-22-8-10-24(11-9-22)50-37-28-18-30-34-25(13-15-42(30)2)36(44-4)40(47-7)39(46-6)35(34)27(28)20-33(43-3)38(37)45-5/h8-11,17,19-20,29-30H,12-16,18,21H2,1-7H3/t29-,30-/m0/s1 |
InChI Key |
SMXTYFAIBBXFQO-KYJUHHDHSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC8=C(C=C7CCN6C)OCO8 |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC8=C(C=C7CCN6C)OCO8 |
Origin of Product |
United States |
Isolation and Structural Derivation of Thalifabine
Methodologies for Natural Product Isolation from Botanical Sources
The isolation of a pure chemical constituent like Thalifabine from a complex plant matrix is a multi-step process designed to separate the target molecule from thousands of other compounds based on its physicochemical properties, primarily polarity and acid-base character.
The initial step involves liberating the alkaloids from the dried and powdered plant material, followed by a coarse separation from non-alkaloidal components.
Maceration and Extraction: The dried, powdered roots of Thalictrum faberi are typically subjected to exhaustive extraction with a polar organic solvent, most commonly methanol (B129727) or ethanol, at room temperature. This process dissolves a wide range of metabolites, including the target alkaloids.
Solvent Evaporation: The resulting methanolic or ethanolic extract is concentrated under reduced pressure to yield a crude residue.
Acid-Base Partitioning: This classical technique is highly effective for isolating basic compounds like alkaloids.
The crude residue is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid). The nitrogen atoms in the alkaloids become protonated, forming water-soluble salts.
This acidic solution is then washed with a non-polar organic solvent (e.g., petroleum ether or chloroform) to remove neutral and acidic lipophilic compounds such as fats, waxes, and terpenoids.
The remaining acidic aqueous phase, now enriched with alkaloid salts, is made basic by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10. This deprotonates the alkaloids, converting them back to their free-base form, which are generally insoluble in water but soluble in organic solvents.
The free-base alkaloids are then extracted from the basic aqueous solution using a moderately polar organic solvent, such as chloroform (B151607) or dichloromethane. Evaporation of this solvent yields the crude alkaloidal fraction, which contains this compound along with other related alkaloids.
The crude alkaloidal fraction is a complex mixture that requires further separation using chromatographic techniques to isolate this compound in its pure form.
Column Chromatography (CC): This is the primary workhorse for purification. The crude alkaloidal fraction is applied to a column packed with a stationary phase, typically silica (B1680970) gel or alumina.
Stationary Phase: Silica gel (SiO₂) is most common.
Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. A typical gradient starts with a non-polar solvent like chloroform (CHCl₃) and gradually increases in polarity by adding methanol (MeOH). For example, a gradient from 100% CHCl₃ to CHCl₃-MeOH (95:5, 90:10, etc.) is employed.
Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.
Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography that are enriched in this compound but still contain impurities are often subjected to pTLC. This technique uses a thicker layer of silica gel on a glass plate, allowing for the separation of milligram quantities of the compound. The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., CHCl₃-MeOH mixture). This step is often sufficient to yield the pure, amorphous powder of this compound.
The table below summarizes the typical purification workflow for this compound.
| Step | Procedure | Materials/Solvents | Purpose |
|---|---|---|---|
| 1. Extraction | Cold maceration of powdered plant roots | Methanol (MeOH) or Ethanol (EtOH) | To obtain a crude extract containing all soluble metabolites. |
| 2. Partitioning | Acid-base liquid-liquid extraction | HCl (aq), NH₄OH (aq), Chloroform (CHCl₃) | To separate basic alkaloids from neutral and acidic compounds. |
| 3. Primary Chromatography | Silica Gel Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: CHCl₃-MeOH gradient | To separate the crude alkaloids into simpler fractions based on polarity. |
| 4. Final Purification | Preparative Thin-Layer Chromatography (pTLC) | Stationary Phase: Silica Gel GF₂₅₄ Mobile Phase: Optimized CHCl₃-MeOH mixture | To isolate this compound in high purity from minor related alkaloids. |
Spectroscopic and Stereochemical Assignments for Dimeric Alkaloids
The definitive structure of this compound was established through a combination of spectroscopic methods. As a dimeric alkaloid with multiple chiral centers and a sterically hindered biaryl ether linkage, determining its absolute stereochemistry was a significant challenge.
Molecular Formula and Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) established the molecular formula of this compound as C₃₈H₄₂N₂O₇, indicating a high degree of unsaturation consistent with its aromatic and polycyclic nature. The molecular ion peak [M]⁺ is observed at m/z 638.
Spectroscopic Data:
UV Spectroscopy: The UV spectrum in methanol shows absorption maxima characteristic of the combined chromophores of an aporphine (B1220529) and a benzylisoquinoline nucleus.
IR Spectroscopy: The infrared spectrum indicates the presence of hydroxyl (-OH) groups, aromatic (C=C) bonds, and C-O-C ether linkages.
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. The ¹H NMR spectrum reveals signals for aromatic protons, multiple methoxy (B1213986) groups (-OCH₃), two N-methyl groups (N-CH₃), and a complex set of aliphatic protons. ¹³C NMR confirms the presence of 38 distinct carbon atoms. The chemical shifts provide critical information about the electronic environment of each nucleus.
The following tables present representative NMR data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|
| Aromatic Protons | 6.0–7.2 | m | Multiple signals from the aporphine and benzylisoquinoline rings. |
| H-11 | ~8.1 | s | Deshielded aromatic proton on the aporphine moiety. |
| OCH₃ groups | 3.6–3.9 | s | Multiple singlets corresponding to five methoxy groups. |
| N-CH₃ groups | ~2.5 and ~2.6 | s | Two distinct singlets for the two N-methyl groups. |
| H-1' | ~4.0 | dd | Signal for the proton at the chiral center of the benzylisoquinoline unit. |
| Carbon Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Aromatic C | 110–155 | Numerous signals for aromatic carbons, including those bearing H and quaternary carbons. |
| C-1' | ~65.0 | Chiral carbon of the benzylisoquinoline unit. |
| OCH₃ groups | ~56.0 and ~61.0 | Signals for the five methoxy carbons. |
| N-CH₃ groups | ~42.0 and ~43.5 | Signals for the two N-methyl carbons. |
Stereochemical Assignment:
Chiral Centers: this compound has two stereogenic centers, at C-1' in the benzylisoquinoline moiety and C-6a in the aporphine moiety. Their relative and absolute configurations were determined using Nuclear Overhauser Effect (NOE) experiments and Circular Dichroism (CD).
Atropisomerism: A crucial stereochemical feature is the axial chirality arising from restricted rotation (atropisomerism) around the C-8—O—C-7' biaryl ether bond. The bulky substituents on the aromatic rings prevent free rotation, creating two stable, non-interconverting stereoisomers (R and S atropisomers).
Circular Dichroism (CD): The absolute configuration of this axial chirality was determined by CD spectroscopy. The sign of the Cotton effects in the CD spectrum is directly related to the helicity of the biaryl system. Research has established that this compound possesses an (R)-configuration for the biaryl linkage.
Absolute Configuration: The complete absolute configuration of naturally occurring this compound has been assigned as (1'S, 6aS, R-atropisomeric) .
Biogenetic Pathways and Precursor Derivations
The biosynthesis of complex dimeric alkaloids like this compound follows a well-established pathway originating from simple amino acid precursors. The core structural framework of all benzylisoquinoline alkaloids is derived from two molecules of L-tyrosine.
Formation of Monomeric Precursors: The central intermediate in the biosynthesis is (S)-Reticuline .
One molecule of L-tyrosine is converted to Dopamine (B1211576) via decarboxylation.
A second molecule of L-tyrosine is converted to 4-Hydroxyphenylacetaldehyde (4-HPAA) .
The Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase, yields (S)-Norcoclaurine .
A series of subsequent enzymatic steps involving hydroxylations and O- and N-methylations (using S-adenosyl methionine as the methyl donor) converts (S)-Norcoclaurine into the pivotal intermediate, (S)-Reticuline .
Divergence and Dimerization: From (S)-Reticuline, pathways diverge to form the two different monomeric units that constitute this compound.
Aporphine Unit: (S)-Reticuline undergoes intramolecular phenolic oxidative coupling to form the aporphine skeleton, yielding an intermediate such as Isoboldine .
Benzylisoquinoline Unit: The second monomer is a simpler benzylisoquinoline unit, such as N-Methylcoclaurine , also derived from the core pathway.
Intermolecular Oxidative Coupling: The final and defining step in the biosynthesis of this compound is the intermolecular phenolic oxidative coupling between the pre-formed aporphine monomer and the benzylisoquinoline monomer. This reaction, catalyzed by a specific cytochrome P450 enzyme, forms the diaryl ether linkage between C-8 of the aporphine unit and C-7' of the benzylisoquinoline unit, yielding the final this compound structure.
This biogenetic pathway highlights how nature constructs immense molecular complexity from simple starting materials through precise, enzyme-catalyzed reactions.
Synthetic Methodologies and Chemical Modifications of Thalifabine and Analogues
Advanced Synthetic Strategies for Thalifabine and Analogues
The synthesis of complex natural products like this compound, a dimeric aporphine-benzylisoquinoline alkaloid, presents significant challenges to synthetic chemists. To address these, advanced synthetic methodologies are employed to enhance efficiency, selectivity, and access to structural analogues. These strategies move beyond linear sequences to provide more elegant and powerful routes to the target molecules.
Divergent and Convergent Synthesis
Divergent and convergent syntheses represent two powerful strategic approaches in modern organic synthesis that offer significant advantages over traditional linear methods, especially for complex molecules like aporphine (B1220529) alkaloids.
A divergent synthesis , on the other hand, is a strategy where a single, common intermediate is used to generate a library of structurally related compounds. beilstein-journals.org This approach is particularly valuable for creating analogues of a natural product for structure-activity relationship (SAR) studies. In the context of aporphine alkaloids, a divergent strategy might involve the synthesis of a common aporphine core, which is then elaborated with different functional groups. For example, Fagnou and co-workers have demonstrated the use of palladium-catalyzed direct arylation to prepare a variety of aporphine analogues. acs.org In their work, a common aporphine derivative was coupled with different nucleophilic partners to introduce a range of substituents at the C2 position, showcasing a divergent approach to creating a library of aporphine compounds. acs.org This methodology could be applied to a this compound precursor to generate a series of novel analogues.
| Strategy | Description | Application to Aporphine Alkaloids | Key Advantages |
|---|---|---|---|
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. nih.gov | Synthesis of a 1-benzyl-tetrahydroisoquinoline (THIQ) intermediate followed by cyclization to form the aporphine core. mdpi.comacs.orgnih.gov | Higher overall yields, increased efficiency, and easier purification of intermediates. nih.gov |
| Divergent Synthesis | A common intermediate is transformed into a library of structurally related products. beilstein-journals.org | Functionalization of a common aporphine scaffold to produce various analogues for biological screening. acs.org | Rapid generation of molecular diversity and facilitation of structure-activity relationship (SAR) studies. beilstein-journals.org |
Chemoenzymatic and Biomimetic Approaches
Chemoenzymatic and biomimetic syntheses are at the forefront of modern synthetic chemistry, offering environmentally friendly and highly selective methods for the construction of complex natural products.
Chemoenzymatic synthesis integrates chemical and enzymatic transformations in a single synthetic sequence. rsc.org This approach harnesses the high selectivity of enzymes for specific reactions, such as creating chiral centers, which can be challenging to achieve with traditional chemical methods. rsc.org While specific chemoenzymatic steps for the direct synthesis of this compound are not extensively documented, the synthesis of key precursors for aporphine alkaloids has been accomplished using this strategy. For example, the asymmetric synthesis of the tetrahydroisoquinoline (THIQ) core, a crucial building block for aporphine alkaloids, can be achieved using enzymes like norcoclaurine synthase (NCS). researchgate.net This enzyme catalyzes a Pictet-Spengler type reaction to produce the THIQ skeleton with high enantioselectivity. researchgate.net Such an enzymatically-produced chiral intermediate can then be carried forward using conventional chemical reactions to complete the synthesis of the target aporphine alkaloid.
Biomimetic synthesis is a strategy that seeks to mimic the biosynthetic pathways that occur in nature to synthesize a target molecule. nih.gov The biosynthesis of aporphine alkaloids is believed to proceed from the amino acid tyrosine, which is converted to (S)-reticuline. pnas.org This key intermediate then undergoes an intramolecular oxidative coupling of its two phenolic rings to form the aporphine core. nih.govacs.org Synthetic chemists can take inspiration from this natural process. For example, the use of a 1-benzyl-substituted tetrahydroisoquinoline as a precursor for the synthesis of aporphine alkaloids is a biomimetic approach, as it mimics the natural precursor. mdpi.com The key bond-forming step to create the biphenyl (B1667301) linkage in the aporphine core can be achieved in the lab using oxidative coupling reagents. Furthermore, since this compound is a dimeric alkaloid, its synthesis could be inspired by the natural dimerization process. The enzymatic-catalyzed oxidation of aporphine monomers, such as the conversion of S-boldine into bisboldine ether using horseradish peroxidase, provides a biomimetic route to dimeric structures. mdpi.com
| Approach | Key Principle | Application in Aporphine Alkaloid Synthesis | Relevant Enzymes/Reactions |
|---|---|---|---|
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions. rsc.org | Asymmetric synthesis of chiral tetrahydroisoquinoline (THIQ) precursors. researchgate.net | Norcoclaurine synthase (NCS), Lipases, Alcohol dehydrogenases. rsc.orgresearchgate.net |
| Biomimetic Synthesis | Mimicking natural biosynthetic pathways. nih.gov | Intramolecular oxidative coupling of reticuline-like precursors to form the aporphine core; Dimerization of aporphine monomers. nih.govacs.orgmdpi.com | Pictet-Spengler reaction, Phenolic oxidative coupling, Horseradish peroxidase. nih.govmdpi.com |
Biological Activity and Molecular Mechanisms of Thalifabine in Model Systems
Assessment of Cytotoxicity in In Vitro Cell Lines
Evaluation in Cancer Cell Lines (e.g., P-388, HL-60, PC-3, Lu-1, KB)
Thalifabine, a bisbenzylisoquinoline alkaloid, has been identified as having significant cytotoxic properties against various cancer cell lines. Research has shown that this compound is particularly effective against the P-388 murine lymphoid leukemia cell line. epdf.pubuodiyala.edu.iq It belongs to the thalifaberine-type dimeric alkaloids, which are noted for their antitumor activities. researchgate.netmdpi.comresearchgate.net
Studies on a group of related dimeric aporphine (B1220529)–benzylisoquinoline alkaloids, including thalifaberine-type compounds, have demonstrated broad cytotoxic activity. For instance, various compounds within this class have shown inhibitory effects against human prostate cancer (PC-3), human leukemia (HL-60), human lung cancer (Lu-1), and human oral epidermoid carcinoma (KB) cell lines. mdpi.comresearchgate.net Specifically, the antiproliferative activities of several aporphine-benzylisoquinoline alkaloids have been evaluated against HL-60 and PC-3 cells, with many showing potent cytotoxicity. researchgate.net While this compound is a member of this active class of compounds, specific IC₅₀ or ED₅₀ values for it against HL-60, PC-3, Lu-1, and KB cell lines are not consistently reported in the available literature, which often presents data for a series of related alkaloids. mdpi.comresearchgate.net The KB cell line, originally thought to be from an oral carcinoma, has been identified as a derivative of the HeLa cell line. cellosaurus.orgatcc.orgculturecollections.org.uknih.govcytion.com
The P-388 cell line is a well-established model for assessing the anti-cancer potential of chemical compounds. cytion.comnih.govnih.gov The significant cytotoxicity of this compound against this cell line underscores its potential as an antiproliferative agent. epdf.pubuodiyala.edu.iq
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Organism | Tissue/Disease Type | Cytotoxicity Metric | Value | Reference |
| P-388 | Mouse | Lymphoid Neoplasm | Significant Cytotoxicity | Not Quantified | epdf.pubuodiyala.edu.iq |
Note: Specific IC₅₀/ED₅₀ values for this compound against HL-60, PC-3, Lu-1, and KB cell lines are not detailed in the reviewed sources, which often report on the activity of the broader class of thalifaberine-type alkaloids.
Assessment against Other Pathological Cell Lines (e.g., Antimalarial activity against Plasmodium falciparum strains)
In addition to its anti-cancer properties, the class of aporphine–benzylisoquinoline dimeric alkaloids, which includes this compound, has demonstrated antimalarial activity. mdpi.com Research into related compounds has shown efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. frontiersin.orgnih.govug.edu.ghresearchgate.netnih.gov However, specific data, such as the 50% inhibitory concentration (IC₅₀) for this compound against Plasmodium falciparum strains, are not explicitly provided in the currently available scientific literature.
Investigation of Cellular Targets and Pathways
Protein-Ligand Interaction Studies in Model Systems
Detailed protein-ligand interaction studies specifically for this compound are not extensively documented in publicly available research. The general mechanism for many bioactive compounds involves binding to specific protein targets to exert their effects. nih.gov The study of such interactions is fundamental to understanding a compound's mechanism of action. researchgate.net
Receptor Binding and Modulation Assessments
There is limited specific information regarding the receptor binding and modulation assessments for this compound. The broader class of alkaloids is known to interact with various receptors, but the specific receptor targets for this compound have not been fully elucidated. nih.gov
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanism of action for this compound has not been fully detailed in the scientific literature. However, studies on closely related aporphine-benzylisoquinoline alkaloids provide some insights into potential mechanisms. For some compounds in this class, the cytotoxic effects are mediated through the induction of apoptosis (programmed cell death). researchgate.netdntb.gov.ua
For example, a study on a new aporphine-benzylisoquinoline alkaloid, thalicultratine C, showed that it induced apoptosis in HL-60 cells, which was associated with a loss of mitochondrial membrane potential. researchgate.net Another related compound, thalifaronine, was found to induce G₀/G₁ cell cycle arrest and apoptosis. researchgate.net These findings suggest that this compound might exert its cytotoxic effects through similar pathways involving the induction of apoptosis and cell cycle arrest. Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. oaepublish.comd-nb.infonih.govwikipedia.orgresearchgate.netnih.govuib.cat
Induction of Apoptosis and Cell Cycle Modulation
This compound and related aporphine-benzylisoquinoline dimeric alkaloids have shown the ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comresearchgate.net This process is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. Studies on analogous compounds isolated from Thalictrum species have revealed that these alkaloids can trigger apoptosis through the intrinsic pathway, which involves the mitochondria. researchgate.netsciencescholar.us Key events in this pathway include the loss of mitochondrial membrane potential, a critical indicator of mitochondrial dysfunction and a commitment point for apoptosis. researchgate.netsciencescholar.us
In conjunction with apoptosis induction, this compound and its analogs can modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.govfrontiersin.orgbdbiosciences.com The cell cycle is tightly regulated by checkpoints that ensure the fidelity of cell division. frontiersin.orgbdbiosciences.comnih.gov Some aporphine-benzylisoquinoline alkaloids have been found to cause cell cycle arrest at specific phases. researchgate.netresearchgate.net For instance, a related compound, thalicultratine, induced S phase arrest in HL-60 cells, while another, thalifaronine, caused G0/G1 arrest in HCT116 cells. researchgate.netresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Table 1: Effects of this compound and Related Alkaloids on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| This compound | P-388 | Cytotoxicity | uodiyala.edu.iq |
| (+)-Thalifaberine | 95-D, PLA-801 | Apoptosis Induction | mdpi.com |
| Thalicultratine C | HL-60 | Apoptosis, S Phase Arrest | researchgate.netresearchgate.net |
| Thalifaronine | HCT116 | Apoptosis, G0/G1 Arrest | researchgate.net |
| Unnamed Dimeric Alkaloid | Hep3B, HepG2 | Apoptosis, G2/M Arrest | researchgate.net |
Effects on Cellular Signaling Cascades (e.g., MAPK, AKT pathways)
The biological effects of this compound and its analogs are often mediated through their influence on critical intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways. researchgate.net These pathways are central regulators of cell growth, proliferation, survival, and apoptosis. nih.govnih.govnih.govnih.gov
The MAPK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. nih.gov Dysregulation of this pathway is common in cancer. Research on related dimeric alkaloids has indicated that they can modulate the MAPK pathway, thereby influencing cell fate. researchgate.net Similarly, the AKT pathway is a crucial signaling pathway that promotes survival and growth in response to extracellular signals. nih.govnih.gov Studies have shown that some aporphine-benzylisoquinoline alkaloids can exert their anti-cancer effects by modulating the AKT/mTOR signaling cascade. researchgate.net The modulation of these pathways can lead to the observed induction of apoptosis and cell cycle arrest in cancer cells. researchgate.net
Table 2: Modulation of Signaling Pathways by Related Dimeric Alkaloids
| Compound/Extract | Cell Line | Pathway Modulated | Observed Effect | Reference |
|---|---|---|---|---|
| Unnamed Dimeric Alkaloid | Hep3B, HepG2 | MAPKs, AKT | Apoptosis, Cell Cycle Arrest | researchgate.net |
| RA (unspecified alkaloid) | HCC | AKT/mTOR, MAPK | Cell Cycle Arrest, DNA Damage, Apoptosis | researchgate.net |
Interactions with Efflux Pumps (e.g., P-glycoprotein)
Efflux pumps are transporter proteins that actively pump foreign substances, including drugs, out of cells. nih.govmdpi.com P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a significant role in multidrug resistance in cancer cells by reducing the intracellular concentration of chemotherapeutic agents. nih.govmedsafe.govt.nztg.org.au
Some natural compounds have been shown to interact with P-glycoprotein, either as substrates or as inhibitors. nih.govbioline.org.br While direct studies on this compound's interaction with P-glycoprotein are limited, the general class of alkaloids has been investigated for such properties. The ability to inhibit P-glycoprotein could potentially reverse multidrug resistance and enhance the efficacy of co-administered anticancer drugs. Further research is needed to specifically elucidate the interaction of this compound with P-glycoprotein and other efflux pumps.
Phenotypic Screening and High-Throughput Biological Assays
Phenotypic screening is a strategy used in drug discovery to identify substances that induce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific drug target. nih.govnih.govnih.govbiorxiv.orgbiorxiv.org This approach is particularly valuable for identifying compounds with novel mechanisms of action. High-throughput screening (HTS) utilizes automation and robotics to rapidly test large numbers of compounds for their biological activity. nih.govbmglabtech.comdispendix.comtechnologynetworks.com
This compound and other alkaloids from Thalictrum species are often identified and evaluated for their biological activities using such screening methods. mdpi.comuodiyala.edu.iq For instance, the cytotoxicity of this compound was initially measured against the P-388 cell line, a common model in cancer research. uodiyala.edu.iq Similarly, various dimeric aporphine alkaloids have been screened against a panel of cancer cell lines to assess their antiproliferative activities. mdpi.comresearchgate.net These screening assays are the first step in identifying promising lead compounds that can then be subjected to more detailed mechanistic studies. nih.govbiorxiv.org
Table 3: Cytotoxicity Screening of this compound and Related Dimeric Aporphines
| Compound | Cell Line(s) | Activity Metric (ED50 or IC50) | Reference |
|---|---|---|---|
| This compound | P-388 | Significant cytotoxicity (value not specified) | uodiyala.edu.iq |
| (+)-Thalifaberine | BCA-1, HT-1080, Lu-1, Col-2, KB, KB-V, P-388, A431, LNCaP, ZR-75-1, U373 | ED50: 0.6–17.7 μg/mL | mdpi.com |
| (+)-Thalifaberidine | BCA-1, HT-1080, Lu-1, Col-2, KB, KB-V, P-388, A431, LNCaP, ZR-75-1, U373 | ED50: 0.6–17.7 μg/mL | mdpi.com |
| (+)-Thalifasine | BCA-1, HT-1080, Lu-1, Col-2, KB, KB-V, P-388, A431, LNCaP, ZR-75-1, U373 | ED50: 0.6–17.7 μg/mL | mdpi.com |
| Various Dimeric Aporphines | P-388 | ED50: 1.0–1.5 μg/mL | mdpi.com |
| (+)-Thalifaberine & others | PC-3, HL-60 | IC50: 1.01–5.05 μM (HL-60), 2.47–18.66 μM (PC-3) | mdpi.com |
Structure Activity Relationship Sar Studies of Thalifabine and Its Analogues
Identification of Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For thalifabine and its analogues, the pharmacophore for cytotoxic activity is derived from the combined features of the aporphine (B1220529) and benzylisoquinoline moieties, the nature of their linkage, and the spatial orientation of key functional groups.
The primary pharmacophoric features identified from SAR studies on thalifaberine-type alkaloids include:
Aromatic Systems: The multiple aromatic rings of both the aporphine and benzylisoquinoline units are fundamental for activity, likely participating in π-π stacking or hydrophobic interactions with biological targets. mdpi.com
Hydrogen Bond Donors and Acceptors: Oxygenated substituents, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, distributed across both major moieties, serve as crucial hydrogen bond donors and acceptors. mdpi.commdpi.com Their specific placement and orientation are critical for target binding.
Hydrophobic Centers: The core ring structures and methyl groups contribute to the molecule's hydrophobicity, which influences membrane permeability and interaction with hydrophobic pockets in target proteins. mdpi.com
Three-Dimensional Architecture: The dimeric structure itself, with a specific spatial relationship between the two alkaloid units enforced by the ether bridge, is a key determinant of activity. The stereochemistry at the chiral centers (typically 6aS on the aporphine and 1'S on the benzylisoquinoline) is also a shared structural feature among active compounds of this type. nih.gov
These features collectively define the necessary interactions for the cytotoxic and antitumor potential of this class of compounds. researchgate.netresearchgate.net
Impact of Structural Modifications on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided significant insights into its SAR. Changes to the aporphine unit, the benzylisoquinoline unit, or the linkage connecting them can dramatically alter biological activity.
The aporphine half of the dimer is a critical component for cytotoxicity. Studies on various natural and synthetic analogues have highlighted the importance of the substitution pattern on its A and D rings.
Oxygenation Pattern: Most active thalifaberine-type dimers possess oxygenated substituents (methoxy or hydroxyl groups) at positions C-1, C-2, C-9, and C-10 of the aporphine core. nih.gov For instance, an SAR study on aporphine alkaloids against human poliovirus demonstrated that a methoxyl group at C-2 was important for activity. acs.org
Dehydrogenation: The introduction of a double bond between carbons 6a and 7 in the aporphine moiety generally leads to a decrease in cytotoxic activity. For example, dehydrothalifaberine was found to be less active than its saturated counterpart, thalifaberine. nih.govacs.org This suggests that the sp³ hybridization and specific stereochemistry at the 6a position are favorable for potent cytotoxicity.
The benzylisoquinoline portion of the dimer also offers multiple sites for modification that significantly influence biological potency.
Substitution on Ring A': The presence of oxygenated groups at C-6' and C-7' is a common feature among active dimers. Additionally, substitution at C-5' with a hydroxyl, methoxy, or methylenedioxy group can modulate activity. nih.gov For example, the replacement of two methoxy groups with a methylenedioxy group at C-5' and C-6' was observed in thalicultratine C, which showed potent activity against HL-60 cells. acs.org
Nitrogen Oxidation: Conversion of the tertiary amine at the 2'-position to a 2'-N-oxide results in a marked decrease in cytotoxicity. This indicates that the basicity and steric profile of the nitrogen in the benzylisoquinoline unit are important for the molecule's biological function. nih.gov
This compound is a thalifaberine-type dimer, characterized by an ether bond between C-8 of the aporphine unit and C-12' of the benzylisoquinoline unit. mdpi.com The nature and position of this linkage are paramount to the molecule's activity.
Linkage Position: The C-8/C-12' diaryl ether linkage is a defining feature of the most active compounds in this class. Other linkage types have been discovered, such as in faurithaline, which features a C-8/C-11' linkage, but these belong to a different structural subtype. acs.org The specific C-8/C-12' connection creates a unique three-dimensional conformation that is evidently optimal for interacting with its biological target.
Dimeric vs. Monomeric Units: The dimeric structure is essential for high potency. The individual monomeric aporphine or benzylisoquinoline units are significantly less active than the corresponding dimer, highlighting a synergistic effect where the complete dimeric architecture is required for potent cytotoxicity. researchgate.net
The following table summarizes the cytotoxic activities of this compound and several of its naturally occurring analogues, illustrating the SAR principles discussed.
| Compound | Key Structural Features | Cell Line | Activity (IC₅₀ or ED₅₀ in µM) | Reference |
|---|---|---|---|---|
| This compound | Parent compound | P-388 | ~2.1 (1.5 µg/mL) | mdpi.com |
| Thalifaberine | -OH at C-7' instead of -OCH₃ | HL-60 | 2.20 | nih.govacs.org |
| Thalifaronine | -OH at C-5' | HL-60 | 2.09 | nih.govacs.org |
| Thalifabatine | -OH at C-5' and C-7' | HL-60 | 2.92 | nih.govacs.org |
| Thalicultratine C | Methylenedioxy at C-5'/C-6' | HL-60 | 1.06 | nih.govacs.org |
| Dehydrothalifaberine | 6a-7 double bond in aporphine | HL-60 | 5.05 | nih.govacs.org |
| Thalifaberine 2'-N-oxide | N-oxide at benzylisoquinoline N | PC-3 | 18.66 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric effects) and relating them to activity via statistical models like multiple linear regression (MLR). researchgate.net
While specific QSAR models for this compound itself are not extensively reported in the literature, studies on the closely related bisbenzylisoquinoline alkaloids provide a framework for how such an analysis could be applied. For example, a QSAR analysis was performed on a series of bisbenzylisoquinoline alkaloids to identify the structural requirements for their antimalarial activity and cytotoxicity. researchgate.netresearchgate.net In that study, descriptors related to intermolecular interactions (BCUTw-1h), lipophilicity (CrippenlogP), and electrotopological states (maxssO) were found to be responsible for the compounds' activities. researchgate.net
For this compound and its analogues, a QSAR model could help to:
Predict the cytotoxic potency of newly designed, unsynthesized analogues.
Provide a deeper, quantitative understanding of the pharmacophoric features.
Guide the optimization of lead compounds by identifying which molecular properties are most influential for achieving high potency and selectivity.
The development of a robust QSAR model would require a dataset of analogues with a wide range of structural variations and corresponding biological activity data. nih.gov
Computational and In Silico Approaches to SAR
In addition to QSAR, other computational methods are invaluable for exploring the SAR of complex molecules like this compound. nih.gov These in silico techniques, including molecular docking and pharmacophore modeling, allow researchers to visualize and predict how these alkaloids interact with potential biological targets at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgmdpi.com For this compound analogues, docking studies could be used to simulate their binding to potential targets, such as enzymes or receptors implicated in cancer cell proliferation. For instance, molecular docking has been applied to other aporphine and bisbenzylisoquinoline alkaloids to understand their binding modes. tandfonline.comscielo.org.co Such studies can rationalize observed SAR data, for example, by showing how a specific substitution enhances binding affinity through additional hydrogen bonds or hydrophobic contacts. frontiersin.org
Pharmacophore Modeling: As an extension of the qualitative identification of features, computational pharmacophore models can be generated based on a set of active ligands. mdpi.comnih.gov These models define the precise 3D arrangement of features and can be used as 3D queries to screen large virtual libraries for new, structurally diverse compounds that fit the hypothesis and are therefore likely to be active. nih.govscirp.org
ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govresearchgate.net This allows for the early-stage filtering of analogues that may have poor pharmacokinetic profiles or potential toxicity, helping to prioritize synthetic efforts on the most promising candidates. arocjournal.com
Together, these computational approaches accelerate the drug discovery process by providing a rational basis for the design of new this compound analogues with improved potency and drug-like properties. frontiersin.org
Metabolic Fate and Biotransformation Pathways of Thalifabine in Vitro Studies
In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Hepatocytes
There is no publicly available data on the metabolic stability of Thalifabine when incubated with hepatic microsomes or hepatocytes. Such studies are crucial for determining the rate at which the compound is cleared by liver enzymes and for predicting its pharmacokinetic profile.
Elucidation of Phase I Metabolic Reactions (e.g., Oxidation, Hydroxylation, N-dealkylation)
Details concerning the Phase I metabolic reactions of this compound, such as oxidation, hydroxylation, or N-dealkylation, are currently unknown. These functionalization reactions are a primary mechanism for the metabolism of many xenobiotics, but their role in the biotransformation of this compound has not been investigated.
Investigation of Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)
There is no available information on the potential for this compound or its putative Phase I metabolites to undergo Phase II conjugation reactions, including glucuronidation or sulfation. These processes are essential for increasing the water solubility of compounds to facilitate their excretion.
Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes
The specific Cytochrome P450 (CYP) isozymes or other drug-metabolizing enzymes responsible for the biotransformation of this compound have not been identified. Research to pinpoint the enzymatic pathways involved in its metabolism has not been published.
Theoretical and Computational Chemistry of Thalifabine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijpras.comasianjpr.comijpsjournal.comjscimedcentral.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank the poses based on their predicted binding affinity. schrodinger.com
For a complex alkaloid like thalifabine, molecular docking can provide crucial insights into its potential mechanism of action. While direct docking studies on this compound are limited, research on related dimeric alkaloids suggests potential protein targets. For instance, computational studies on other benzylisoquinoline alkaloids have explored their interactions with targets such as acetylcholinesterase (AChE) and various cancer-related proteins. researchgate.net
A hypothetical docking study of this compound would involve:
Target Selection: Based on the known cytotoxicity of related compounds, potential targets could include enzymes like topoisomerases, protein kinases, or receptors involved in cell proliferation pathways. mdpi.com
Binding Pose Prediction: Docking algorithms would place this compound into the active site of these proteins, predicting the most stable binding mode.
Interaction Analysis: The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound's functional groups and the amino acid residues of the target protein. These predicted interactions form the basis for understanding its biological function and for designing more potent analogues.
Table 1: Potential Protein-Ligand Interactions for this compound-like Alkaloids
| Potential Protein Target | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | Pi-Alkyl, Pi-Sigma, Pi-Pi Stacking |
| Topoisomerase I | Asp533, Arg364 | Hydrogen Bonding, Electrostatic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.govresearchgate.net MD simulations are crucial for assessing the stability of a docked pose, exploring the conformational landscape of a molecule, and understanding the kinetics of binding and unbinding events. mdpi.comnih.gov
For this compound, MD simulations can address several key questions:
Conformational Flexibility: Although dimeric alkaloids are often structurally rigid, MD simulations can reveal subtle flexibility and dominant conformational states in a physiological environment. mdpi.comnih.gov
Binding Stability: By running simulations of the this compound-protein complex predicted by docking, researchers can verify if the binding pose is stable over time or if the ligand dissociates. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify stability. nih.gov
Binding Free Energy Calculation: Advanced MD techniques, like MM/PBSA and MM/GBSA, can provide more accurate estimations of the binding free energy, offering a better correlation with experimental binding affinities than docking scores alone.
The insights from MD simulations are critical for validating docking predictions and gaining a deeper understanding of the dynamic nature of the ligand-receptor interaction, which is essential for effective drug design. frontiersin.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. arxiv.orgresearchgate.netsouthampton.ac.ukresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity. aps.org
For this compound, quantum chemical calculations can elucidate:
Molecular Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule with high accuracy.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Reactivity Descriptors: Maps of the electrostatic potential (ESP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites susceptible to metabolic attack or interaction with a biological target.
Spectroscopic Characterization: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure. researchgate.net
These calculations provide a fundamental understanding of this compound's intrinsic chemical nature, which underpins its biological activity.
In Silico Prediction of Biological Activity and ADME Properties (excluding in vivo human data)
In silico methods are widely used in the early stages of drug discovery to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. fiveable.meresearchgate.netnih.gov These predictive models, often built using machine learning algorithms trained on large datasets, can rapidly screen compounds before resource-intensive experimental testing. pharmaron.comnih.gov
For this compound, various ADME parameters can be predicted from its chemical structure:
Absorption: Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five are calculated to estimate oral bioavailability.
Distribution: Predictions can be made about plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: In silico tools can predict the sites on the molecule that are most likely to be metabolized by cytochrome P450 enzymes.
Excretion: Properties related to how the compound is eliminated from the body can be estimated.
Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related alkaloids to predict the biological activity of new analogues based on their structural features.
These predictions help to identify potential liabilities of a molecule early on, allowing for structural modifications to improve its drug-like properties.
Application in De Novo Design and Virtual Screening of Analogues
This compound, as a bioactive natural product, serves as an excellent starting point for the discovery of novel compounds with potentially enhanced properties. Computational techniques like virtual screening and de novo design are central to this process. osti.govbiorxiv.orgarxiv.orgnih.gov
Virtual Screening: This involves docking large libraries of chemical compounds against a specific biological target to identify those that are likely to bind. researchgate.net If a target for this compound is identified, one could screen for analogues of this compound or other diverse compounds to find new hits with different chemical scaffolds but similar binding modes. plos.org
De Novo Design: This approach involves building new molecules from scratch or by modifying an existing scaffold. plos.org Using the this compound structure as a template, algorithms can suggest modifications to improve binding affinity, selectivity, or ADME properties. For example, software could suggest adding or removing functional groups to optimize interactions with the target's binding pocket, leading to the design of a focused library of novel this compound analogues for synthesis and testing.
These computational strategies accelerate the drug discovery cycle by prioritizing the most promising molecules, thereby reducing the time and cost associated with experimental screening.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets
While initial studies have pointed towards anti-inflammatory, antioxidant, and antimicrobial activities, a comprehensive understanding of thalifabine's molecular interactions within biological systems is still lacking. ontosight.ai Future research should focus on identifying and validating novel biological targets to elucidate its mechanism of action.
Systematic screening of this compound against a wide array of protein targets, including enzymes, receptors, and ion channels, could reveal previously unknown interactions. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to identify proteins that directly bind to this compound. Once potential targets are identified, further validation through in vitro enzymatic assays, binding studies, and cell-based functional assays will be crucial. This exploration could unveil new therapeutic applications for this compound in areas beyond its currently suggested uses. For instance, given the cytotoxicity of some related dimeric aporphine (B1220529) alkaloids against cancer cell lines, investigating this compound's potential as an anticancer agent by identifying its specific molecular targets within cancer cells is a promising avenue. researchgate.netuodiyala.edu.iq
Exploration of Alternative Biosynthetic Pathways
The biosynthesis of complex alkaloids like this compound in plants involves intricate and often species-specific enzymatic pathways. mdpi.com While the general routes for the formation of the aporphine and benzylisoquinoline moieties are understood, the specific enzymes and intermediates leading to the dimeric structure of this compound remain to be fully characterized.
Future research could explore the possibility of alternative or engineered biosynthetic pathways in microbial or plant cell culture systems. elifesciences.orgnih.gov This could involve the identification and characterization of key enzymes, such as oxidases and ligases, responsible for the dimerization step. researchgate.net Understanding these pathways is not only of fundamental scientific interest but also opens the door to producing this compound and its analogs through biotechnological methods, which could be more sustainable and scalable than extraction from natural sources. mdpi.com Investigating the evolution of these pathways across different Thalictrum species could also provide insights into the chemical diversity of this class of alkaloids. elifesciences.orgnih.govnih.govresearchgate.net
Development of Advanced Synthetic Methodologies
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. nobelprize.orgrsc.org While some synthetic approaches for related dimeric aporphines have been reported, developing more efficient, stereoselective, and scalable synthetic routes for this compound is a key area for future research. mdpi.com
Advanced synthetic methodologies, such as C-H activation, cross-coupling reactions, and asymmetric catalysis, could be employed to construct the intricate dimeric scaffold with high precision. csic.es The development of modular synthetic strategies would also be highly valuable, allowing for the rapid generation of a library of this compound analogs with modifications at various positions. uri.edu This would facilitate detailed structure-activity relationship (SAR) studies, which are essential for optimizing the compound's biological activity and other pharmaceutical properties. mdpi.com
Integration of Omics Technologies in Mechanistic Studies
To gain a holistic understanding of this compound's biological effects, future studies should integrate various "omics" technologies. nih.govteknoscienze.comfrontiersin.org This systems-level approach can provide a comprehensive view of the molecular changes induced by this compound in cells or organisms. researchgate.net
Transcriptomics: Analyzing changes in gene expression profiles (the transcriptome) in response to this compound treatment can identify the signaling pathways and cellular processes it modulates. cd-genomics.com
Proteomics: This involves the large-scale study of proteins. frontiersin.orgwistar.org Proteomic analysis can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, offering direct insights into the drug's mechanism of action. frontiersin.orgrevespcardiol.org
Metabolomics: By studying the complete set of small-molecule metabolites (the metabolome), researchers can understand how this compound affects cellular metabolism. queensu.canih.gov
Integrating data from these different omics platforms can help to construct detailed molecular networks and pathways affected by this compound, leading to a more complete mechanistic understanding of its biological functions. teknoscienze.comcd-genomics.com
Design of New Chemical Probes and Tools Based on the this compound Scaffold
The unique chemical structure of this compound can serve as a scaffold for the design and synthesis of novel chemical probes and research tools. nih.govthermofisher.kr These tools are invaluable for studying biological processes and validating drug targets. rsc.orgnih.gov
For example, by attaching fluorescent tags or affinity labels to the this compound molecule, researchers can create probes to visualize its subcellular localization and identify its binding partners in living cells. nih.gov Furthermore, activity-based probes derived from the this compound scaffold could be developed to specifically label and profile the activity of certain enzymes in complex biological samples. chemrxiv.org The development of such chemical tools would not only advance our understanding of this compound's own biology but also provide powerful reagents for broader chemical biology research. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Thalifabine to ensure reproducibility?
A robust synthesis protocol should include step-by-step reaction conditions (e.g., solvent systems, temperature ranges, catalysts) validated via NMR and HPLC for purity (>95%). Characterization requires spectral data (¹H/¹³C NMR, HRMS) and crystallographic analysis for structural confirmation. Experimental details must align with IUPAC guidelines for compound naming and reporting, with redundant steps omitted from the main text and included in supplementary materials .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity while minimizing variability?
Use validated cell lines (e.g., HEK293 for receptor binding) with triplicate technical replicates and include positive/negative controls (e.g., known agonists/antagonists). Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical methods (e.g., nonlinear regression). Predefine acceptance criteria for assay validity (e.g., Z’ factor >0.5) .
Q. What strategies are critical for identifying gaps in existing literature on this compound’s mechanism of action?
Conduct a systematic review using databases like PubMed and SciFinder, prioritizing primary sources. Map known targets (e.g., kinase inhibition) against understudied pathways (e.g., off-target effects). Use tools like PRISMA to document search strategies and inclusion/exclusion criteria .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Adopt a tiered approach:
Verify experimental conditions : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models.
Assess species-specific differences : Use humanized models or transcriptomic profiling to identify metabolic disparities.
Analyze confounding variables : Evaluate dosing regimens, formulation stability, and tissue penetration .
Q. What computational and experimental frameworks are suitable for elucidating this compound’s polypharmacology?
Combine molecular docking (e.g., AutoDock Vina) with proteome-wide affinity profiling (e.g., CETSA). Validate hits using SPR or ITC for binding kinetics. Cross-reference with STRING database to map protein interaction networks and identify off-target pathways .
Q. How should researchers optimize this compound’s selectivity to reduce off-target effects in neurodegenerative models?
Structure-activity relationship (SAR) studies : Modify functional groups (e.g., substituents on aromatic rings) and test analogs in high-content screening.
Pharmacophore modeling : Use Schrödinger Suite to refine steric/electronic requirements.
In silico toxicity prediction : Apply ADMET predictors (e.g., ProTox-II) to exclude analogs with hepatotoxicity risks .
Q. What statistical methods are recommended for analyzing dose-response anomalies in this compound’s preclinical data?
Use mixed-effects models to account for inter-subject variability. Apply Bayesian hierarchical modeling for small sample sizes. For non-linear responses, employ segmented regression or threshold analysis. Report effect sizes with Cohen’s d and adjust for multiple comparisons (e.g., Benjamini-Hochberg) .
Methodological and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound studies involving animal models?
Follow ARRIVE 2.0 guidelines: Detail housing conditions, randomization methods, and blinding protocols. Include IACUC approval numbers and justify sample sizes via power analysis. Disclose conflicts of interest and funding sources .
What criteria define a high-quality research question for translational studies on this compound?
Apply the FINER framework:
Q. How should contradictory spectral data for this compound derivatives be addressed in supplementary materials?
Provide raw spectral files (e.g., .dx/.jdx formats) and annotate discrepancies (e.g., solvent peaks vs. impurities). Include replication data from independent labs and discuss batch-to-batch variability in the main text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
